Cas no 1416712-92-9 (3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine)

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine structure
1416712-92-9 structure
商品名:3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine
CAS番号:1416712-92-9
MF:C11H11Br2N3O
メガワット:361.032540559769
MDL:MFCD22689662
CID:4782224

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine 化学的及び物理的性質

名前と識別子

    • 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
    • 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine
    • MDL: MFCD22689662
    • インチ: 1S/C11H11Br2N3O/c12-9-5-8-7(6-14-9)11(13)15-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2
    • InChIKey: VBVBKEAECPFNON-UHFFFAOYSA-N
    • ほほえんだ: BrC1C2C=NC(=CC=2N(C2CCCCO2)N=1)Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 281
  • トポロジー分子極性表面積: 39.9
  • 疎水性パラメータ計算基準値(XlogP): 3.3

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
219301-1g
3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, 95% min
1416712-92-9 95%
1g
$2520.00 2023-09-06
TRC
D198795-50mg
3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
1416712-92-9
50mg
$ 785.00 2022-06-05
TRC
D198795-100mg
3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
1416712-92-9
100mg
$ 1300.00 2022-06-05
Matrix Scientific
219301-500mg
3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, 95% min
1416712-92-9 95%
500mg
$1470.00 2023-09-06

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine 関連文献

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridineに関する追加情報

Research Brief on 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS: 1416712-92-9)

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS: 1416712-92-9) is a brominated pyrazolopyridine derivative that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly those targeting kinase inhibition and other therapeutic applications. Recent studies have explored its potential in drug discovery, focusing on its unique structural features and reactivity.

The compound's molecular structure, characterized by the presence of bromine atoms at the 3- and 6-positions and a tetrahydropyran (THP) protecting group, makes it a valuable scaffold for further functionalization. Researchers have utilized this intermediate in the development of novel kinase inhibitors, leveraging its ability to undergo cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse pharmacophores, enhancing the compound's utility in medicinal chemistry.

Recent publications highlight the role of 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine in the synthesis of potent inhibitors targeting protein kinases involved in cancer and inflammatory diseases. For instance, a 2023 study demonstrated its use in constructing pyrazolopyridine-based compounds that exhibit selective inhibition of JAK2 and FLT3 kinases, both of which are implicated in hematologic malignancies. The study reported IC50 values in the nanomolar range, underscoring the compound's potential as a lead structure for further optimization.

In addition to its applications in kinase inhibitor development, this compound has also been investigated for its role in fragment-based drug discovery (FBDD). Its relatively small size and high solubility make it an attractive fragment for screening against various biological targets. A 2022 study utilized nuclear magnetic resonance (NMR)-based screening to identify interactions between this fragment and the ATP-binding site of a target kinase, providing insights into its binding mode and guiding the design of more potent inhibitors.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine. Recent advancements in flow chemistry and catalytic bromination techniques have addressed some of these issues, improving yields and reducing the formation of byproducts. These methodological improvements are expected to facilitate broader adoption of this intermediate in both academic and industrial settings.

In conclusion, 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS: 1416712-92-9) represents a valuable tool in medicinal chemistry, particularly in the design of kinase inhibitors and fragment-based drug discovery. Ongoing research continues to explore its potential, with a focus on optimizing its synthetic accessibility and expanding its therapeutic applications. Future studies may further elucidate its role in targeting underexplored kinases and other disease-relevant proteins.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd